molecular formula C8H13BrCl2N2O B13515612 3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride

3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride

Cat. No.: B13515612
M. Wt: 304.01 g/mol
InChI Key: LULVUXGSLRLAFM-UHFFFAOYSA-N
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Description

3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride typically involves the reaction of 3-bromopyridine with propanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13BrCl2N2O

Molecular Weight

304.01 g/mol

IUPAC Name

3-(3-bromopyridin-2-yl)oxypropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11BrN2O.2ClH/c9-7-3-1-5-11-8(7)12-6-2-4-10;;/h1,3,5H,2,4,6,10H2;2*1H

InChI Key

LULVUXGSLRLAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCCCN)Br.Cl.Cl

Origin of Product

United States

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